Antibacterial Activity Against Enterococcus faecalis: 4-Bromo-2,6-difluoro Isomer vs. 3-Bromo-2,6-difluoro Isomer
The 4-bromo-2,6-difluorophenyl isomer (target compound) demonstrated an IC₅₀ of 3.19 µM against Enterococcus faecalis CECT 481 in a microtiter broth dilution assay after 18 h incubation . Under the identical assay conditions, the 3-bromo-2,6-difluorophenyl positional isomer exhibited an IC₅₀ of 125 µM, representing a 39.2‑fold difference in antibacterial potency . The only structural difference is the position of the bromine atom (para versus meta), highlighting that the 4‑bromo‑2,6‑difluoro arrangement is critical for optimal target engagement in the oxazolidinone pharmacophore .
| Evidence Dimension | Antibacterial IC₅₀ against Enterococcus faecalis CECT 481 |
|---|---|
| Target Compound Data | IC₅₀ = 3.19 µM (3.19 × 10³ nM) |
| Comparator Or Baseline | 2-(3-Bromo-2,6-difluorophenyl)acetonitrile: IC₅₀ = 125 µM (1.25 × 10⁵ nM) |
| Quantified Difference | 39.2‑fold lower IC₅₀ (more potent) |
| Conditions | E. faecalis CECT 481, microtiter broth dilution, 18 h incubation |
Why This Matters
For researchers procuring intermediates for oxazolidinone antibacterial programs, this 39‑fold potency advantage directly translates to a more efficient starting point for lead optimization, reducing the number of synthetic iterations required to achieve target potency thresholds.
- [1] BindingDB. (2020). CHEMBL3585717 (BDBM50498340): 2-(4-Bromo-2,6-difluorophenyl)acetonitrile IC₅₀ = 3.19E+3 nM vs. E. faecalis CECT 481. Retrieved from https://bdb99.ucsd.edu View Source
- [2] BindingDB. (2020). CHEMBL3115980 (BDBM50497186): 2-(3-Bromo-2,6-difluorophenyl)acetonitrile IC₅₀ = 1.25E+5 nM vs. E. faecalis. Retrieved from http://ww.w.bindingdb.org View Source
- [3] Korea Institute of Science & Technology. (2010). Novel oxazolidinone derivative with difluorophenyl moiety. FreePatentsOnline. Retrieved from https://www.freepatentsonline.com View Source
